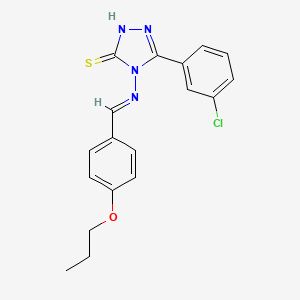

5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a propoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-chlorobenzaldehyde with 4-propoxybenzylideneamine, followed by cyclization with thiosemicarbazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

Thiol Group (-SH)

-

Nucleophilic Substitution : The thiol group can react with electrophiles (e.g., alkyl halides) to form sulfides or disulfides.

-

Redox Reactions : Susceptible to oxidation, potentially forming disulfide bridges or sulfinic/sulfonic acids .

Triazole Ring

-

Coordination Chemistry : The nitrogen-rich heterocycle can act as a bidentate ligand for metal ions (e.g., transition metals).

-

Electrophilic Substitution : The ring may undergo substitution at specific positions under acidic or basic conditions .

Benzylideneamino Group

-

Hydrolysis : Acidic or basic conditions can revert the Schiff base to its aldehyde and amine precursors.

-

Electrophilic Attack : The α-carbon in the azomethine group may participate in Michael additions or cycloadditions .

Functional Group Reactivity and Biological Implications

| Functional Group | Key Reactivity | Biological Relevance |

|---|---|---|

| Thiol (-SH) | Nucleophilic substitution, oxidation | Antimicrobial activity via enzyme inhibition |

| Triazole Core | Metal coordination, substitution | Targeting kinase/receptor binding sites |

| Benzylideneamino | Hydrolysis, electrophilic attack | Modulation of steric/electronic properties |

Studies on related triazoles highlight their antimicrobial and anticancer potential, with reactivity linked to interactions with biological targets like dihydrofolate reductase or β-ketoacyl synthases .

Scientific Research Applications

Antimicrobial Applications

The compound has shown promising antimicrobial activity against various microbial strains. Its derivatives are particularly noted for their effectiveness against resistant strains of bacteria and fungi.

Case Studies

- A study demonstrated that derivatives of triazoles exhibited significant activity against Mycobacterium tuberculosis (MTB), with specific binding to the β-ketoacyl carrier protein synthase III (FabH) and other targets like KasA. These interactions suggest a mechanism that disrupts fatty acid biosynthesis in bacteria, leading to their death .

- Another investigation highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound in developing new antimicrobial agents .

Anticancer Properties

Research has also identified 5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol as a candidate for anticancer therapy .

Biological Evaluation

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Initial findings indicate that it may inhibit cell proliferation by targeting specific cellular pathways involved in tumor growth.

Case Studies

- In vitro studies reported that certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential use in targeted cancer therapies .

- A notable study indicated that the compound could inhibit cancer cell migration, suggesting that it may also play a role in preventing metastasis .

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic pathway includes:

- Condensation Reaction : The reaction between 4-propoxybenzaldehyde and 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions to yield the desired product.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final compound.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and propoxybenzylidene groups may enhance the compound’s binding affinity and specificity. The thiol group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 5-(3-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- 5-(3-Chlorophenyl)-4-((4-butoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different alkoxy groups.

Biological Activity

5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its structural complexity and potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a thiol functional group, contributing to its reactivity and biological activity. Its molecular formula is C18H17ClN4OS with a molecular weight of approximately 354.87 g/mol. The presence of the chlorophenyl group and propoxybenzylidene moiety enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of key enzymes in microbial metabolism.

Table 1: Antimicrobial Activity Against Various Strains

| Microbial Strain | Activity (Zone of Inhibition) | Concentration Tested |

|---|---|---|

| Staphylococcus aureus | Moderate | 100 µg/mL |

| Escherichia coli | Significant | 50 µg/mL |

| Bacillus subtilis | Moderate | 100 µg/mL |

| Candida albicans | Weak | 200 µg/mL |

The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis (MTB), particularly against multidrug-resistant strains at concentrations as low as 5.5 µg/mL .

Anticancer Activity

Preliminary findings suggest that this triazole derivative may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves interaction with cellular pathways related to cell proliferation and apoptosis regulation.

Case Study: Anticancer Effects on Cell Lines

A study examined the effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

- MCF-7 Cell Line : IC50 value of 12 µM after 48 hours of treatment.

- HeLa Cell Line : IC50 value of 15 µM after 48 hours of treatment.

These results suggest a dose-dependent response, with significant cytotoxic effects observed at higher concentrations.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It targets enzymes such as β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA), which are critical for the survival of pathogenic bacteria .

- Reactive Oxygen Species (ROS) Generation : The thiol group may facilitate the generation of ROS, leading to oxidative stress in cancer cells.

- Interaction with DNA : Preliminary studies suggest that the compound may bind to DNA or interfere with DNA replication processes in cancer cells.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Their biological activities can provide insights into the structure-activity relationship (SAR).

Table 2: Comparison of Structural Analogues

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol | Different substituent on phenyl ring | Moderate antibacterial |

| 5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiol | Contains methyl group | Weak antibacterial |

| 4-((3-Phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Phenoxy substituent | Significant anticancer activity |

Properties

CAS No. |

478255-31-1 |

|---|---|

Molecular Formula |

C18H17ClN4OS |

Molecular Weight |

372.9 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H17ClN4OS/c1-2-10-24-16-8-6-13(7-9-16)12-20-23-17(21-22-18(23)25)14-4-3-5-15(19)11-14/h3-9,11-12H,2,10H2,1H3,(H,22,25)/b20-12+ |

InChI Key |

WZFPFFSMDJOBQR-UDWIEESQSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.